molecular formula C13H18N2O2 B11803675 1-(2-(6-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11803675
M. Wt: 234.29 g/mol
InChI Key: CUGNKSWRMGGDHI-UHFFFAOYSA-N
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Description

1-(2-(6-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound that features a pyrrolidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 1-(2-(6-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of 6-ethoxypyridine-3-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-(6-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Scientific Research Applications

1-(2-(6-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(6-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry and the ethoxy group on the pyridine ring play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-(2-(6-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:

  • 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
  • 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
  • 2-(4-Aminophenoxy)-1-(pyrrolidin-1-yl)ethanone

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-[2-(6-ethoxypyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C13H18N2O2/c1-3-17-13-7-6-11(9-14-13)12-5-4-8-15(12)10(2)16/h6-7,9,12H,3-5,8H2,1-2H3

InChI Key

CUGNKSWRMGGDHI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)C2CCCN2C(=O)C

Origin of Product

United States

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